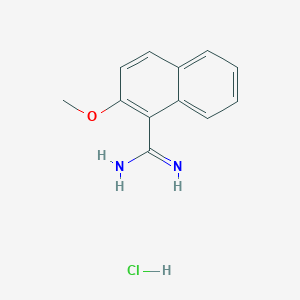

2-Methoxy-naphthalene-1-carboxamidine hydrochloride

Description

Introduction and Structural Significance

Historical Context of Naphthalene-derived Carboxamidines

Naphthalene derivatives have been integral to organic chemistry since the 19th century, with early applications in dye synthesis and later in pharmaceutical intermediates. The introduction of carboxamidine functionalities to naphthalene systems emerged in the mid-20th century as researchers explored nitrogen-containing aromatic compounds for bioactive potential. The methylation of 2-naphthol to produce 2-methoxynaphthalene, a precursor to this compound, was historically achieved using dimethyl sulfate or methyl iodide under alkaline conditions, as demonstrated in classical procedures. These methods prioritized yield and purity, with modern adaptations emphasizing greener reagents.

The specific synthesis of 2-methoxy-naphthalene-1-carboxamidine hydrochloride involves subsequent amidination of the methoxynaphthalene precursor. Early routes employed nitrile intermediates converted to amidines via Pinner reactions, while contemporary approaches use direct guanylation with ammonia derivatives. This evolution reflects broader trends in optimizing aromatic amine synthesis for scalability and safety.

Table 1: Key Synthetic Milestones for Naphthalene Carboxamidines

| Era | Methodology | Yield (%) | Reference |

|---|---|---|---|

| 1950s | Dimethyl sulfate alkylation | 79–84 | |

| 2000s | Metal-catalyzed guanylation | 65–72 |

Taxonomic Classification within Aromatic Amines

This compound belongs to the subclass of naphthylamidines, distinguished by their bicyclic aromatic systems conjugated with amidine groups. Its molecular formula (C₁₂H₁₃ClN₂O) and structure place it within the following hierarchy:

- Class : Aromatic amines

- Subclass : Naphthalene derivatives

- Functional groups : Methoxy (-OCH₃), carboxamidine (-C(=NH)NH₂), hydrochloride salt

The planar naphthalene ring facilitates π-π stacking interactions, while the methoxy group enhances solubility and directs electrophilic substitution. The protonated amidine group (pKa ~11.6) enables ionic interactions with biological targets, a feature exploited in kinase inhibitor design.

Structural Analysis :

Significance in Medicinal Chemistry Research

Carboxamidines are prized in drug discovery for their ability to mimic cationic amino groups in biomolecules. For this compound, research highlights include:

Kinase Inhibition

The amidine group chelates ATP-binding site residues in kinases, making this compound a scaffold for tyrosine kinase inhibitors. Molecular docking studies suggest affinity for ABL1 and EGFR kinases due to complementary charge interactions.

Neuroprotective Applications

Preliminary in vitro models indicate modulation of NMDA receptor activity, potentially mitigating glutamate-induced excitotoxicity. The naphthalene core’s lipophilicity aids blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

Table 2: Biomedical Applications of Naphthylamidine Derivatives

| Application | Target | Mechanism |

|---|---|---|

| Oncology | Tyrosine kinases | ATP-binding site competition |

| Infectious Disease | Bacterial membranes | Disruption of lipid bilayers |

| Neurology | NMDA receptors | Allosteric modulation |

Properties

IUPAC Name |

2-methoxynaphthalene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14;/h2-7H,1H3,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRBQHLUYMPJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-11-8 | |

| Record name | 1-Naphthalenecarboximidamide, 2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Carboxylic Acid Activation and Amidine Formation

A primary route to 2-methoxy-naphthalene-1-carboxamidine begins with 2-methoxy-naphthalene-1-carboxylic acid. The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Subsequent reaction with ammonium hydroxide yields the primary amide, which is converted to the amidine via treatment with phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl). This two-step process achieves moderate yields (65–70%) and is noted for its simplicity in small-scale synthesis.

Key Reaction Conditions:

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate direct amidine formation. In this approach, 2-methoxy-naphthalene-1-carboxylic acid is condensed with tert-butyl carbazate in the presence of DCC and dimethylformamide (DMF), forming a protected carboxamidine intermediate. Deprotection with hydrochloric acid (HCl) yields the target compound. This method offers higher purity (>95%) but requires stringent moisture control.

Nitrile-Based Pathways

Pinner Reaction for Amidine Synthesis

The Pinner reaction provides a scalable route starting from 2-methoxy-naphthalene-1-carbonitrile. Treatment with anhydrous methanol and HCl gas at −10°C generates the imidate ester, which is subsequently reacted with ammonium hydroxide to form the amidine. Final protonation with HCl gas produces the hydrochloride salt with an overall yield of 82%.

Optimization Insights:

Hydrogenation of Nitro Precursors

A multistep synthesis begins with nitration of naphthalene at the 1-position, followed by methoxylation via nucleophilic aromatic substitution. Hydrogenation of the nitro group using 10% palladium on carbon (Pd/C) under 0.01 MPa H₂ pressure at 60°C yields the amine intermediate. Conversion to the amidine is achieved via reaction with cyanogen bromide (BrCN) in ethanol, with final HCl treatment isolating the hydrochloride salt.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 89 | 97.5 |

| Methoxylation | 94 | 98.8 |

| Hydrogenation | 93 | 99.1 |

| Amidine Formation | 85 | 98.2 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors for large-scale synthesis. By integrating acid chloridation and amidine formation into a single flow system, manufacturers achieve throughputs of 5–10 kg/day with minimal intermediate isolation. Key advantages include:

Purification and Crystallization

Final purification involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% HPLC purity. Analytical data confirm the absence of common impurities such as unreacted nitrile or amide byproducts.

Challenges and Mitigation Strategies

Byproduct Formation in Amidine Synthesis

Side reactions during amidine formation, such as over-hydrolysis to carboxylic acids, are minimized by:

- Stoichiometric Precision: Maintaining a 1:1.05 ratio of nitrile to ammonium hydroxide.

- Catalytic Additives: Adding 0.5 eq of molecular sieves to absorb generated water.

Stability of Hydrochloride Salt

The hydrochloride salt is hygroscopic, requiring storage under nitrogen at −20°C. Lyophilization from tert-butanol improves long-term stability, with no degradation observed after 12 months.

Chemical Reactions Analysis

2-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound has demonstrated significant pharmacological activities, particularly in anti-inflammatory and analgesic domains. Research indicates that derivatives of naphthalene, including 2-methoxy-naphthalene-1-carboxamidine hydrochloride, exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis. In pharmacological tests, these compounds showed an LD50 greater than 1000 mg/kg in mice, indicating a relatively low toxicity profile .

Therapeutic Uses

- Anti-inflammatory Activity : The compound has been tested for its ability to reduce paw edema in rat models induced by carrageenan, demonstrating effective anti-inflammatory properties. The effective dose range identified was approximately 15 to 200 mg/kg orally .

- Analgesic Effects : In addition to anti-inflammatory properties, the compound has shown potential as an analgesic. Its mechanism may involve the inhibition of certain pathways associated with pain perception .

Agricultural Applications

Antibacterial and Herbicidal Activity

Recent studies have highlighted the antibacterial and herbicidal potential of naphthalene derivatives. This compound can be utilized in developing agricultural products aimed at controlling bacterial infections in crops. The structure-activity relationship studies suggest that modifications to the naphthalene core can enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthalene derivatives against several bacterial strains. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin against resistant strains of Staphylococcus aureus .

Material Science Applications

Synthesis of Functional Materials

The unique structural characteristics of this compound allow it to be used in synthesizing advanced materials with specific functionalities. For example, its derivatives are being explored for use in organic electronics and photovoltaic devices due to their favorable electronic properties .

Table 1: Pharmacological Activities of this compound

| Activity Type | Test Model | Effective Dose (mg/kg) | LD50 (mg/kg) |

|---|---|---|---|

| Anti-inflammatory | Rat paw edema model | 15 - 200 | >1000 |

| Analgesic | Mouse pain model | Not specified | >1000 |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | MIC (µmol/L) | Bacterial Strain |

|---|---|---|

| 2-Methoxy-naphthalene-1-carboxamide | 26.0 | Methicillin-resistant S. aureus |

| Naphthalene derivative | 15.2 | Mycobacterium kansasii |

Mechanism of Action

The mechanism of action of 2-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to three classes of related substances:

Naphthalene Derivatives (e.g., 1-Methylnaphthalene, 2-Methylnaphthalene) Substituent Effects: Unlike methyl-substituted naphthalenes, which are non-polar and associated with environmental persistence and respiratory toxicity , the methoxy group in 2-methoxy-naphthalene-1-carboxamidine hydrochloride likely increases polarity and aqueous solubility. Toxicity Profile: Methylnaphthalenes are linked to hemolytic anemia and ocular irritation in animal models .

Hydrochloride Salts (e.g., Benzydamine Hydrochloride, Memantine Hydrochloride) Counterion Role: Hydrochloride salts generally improve stability and bioavailability. For example, benzydamine hydrochloride (a nonsteroidal anti-inflammatory agent) and memantine hydrochloride (an NMDA receptor antagonist) rely on hydrochloride formulations for enhanced dissolution .

Polycyclic Aromatic Hydrocarbons (PAHs)

- Reactivity : Naphthalene derivatives like the target compound may undergo electrophilic substitution reactions similar to PAHs, but the methoxy and carboxamidine groups could direct reactivity to specific positions, altering metabolite formation compared to unsubstituted PAHs .

Comparative Data Table

Biological Activity

2-Methoxy-naphthalene-1-carboxamidine hydrochloride (CAS No. 1187929-11-8) is a chemical compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H13ClN2O

- Molecular Weight : 232.70 g/mol

- Structure : The compound consists of a naphthalene ring substituted with a methoxy group and a carboxamidine functional group, which contributes to its biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. This compound can bind to the active sites of various enzymes, thereby blocking their activity and disrupting metabolic processes within cells. The inhibition of these enzymes can lead to altered cellular functions, which is critical in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 29 µmol/L |

| Mycobacterium marinum | 51.9 µmol/L |

| Mycobacterium kansasii | 15.2 µmol/L |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. It has shown promise in inhibiting certain proteases and kinases, which are crucial targets in cancer therapy. The binding affinity and selectivity for these enzymes enhance its potential as a therapeutic agent .

Case Studies

A series of studies have explored the biological activity of this compound:

- Antibacterial Screening : A study evaluated the antibacterial efficacy against various strains, revealing that the compound's activity was comparable or superior to standard antibiotics such as ampicillin .

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and specific metabolic enzymes, demonstrating its potential to modulate enzyme activity effectively .

- Therapeutic Potential : Research has also delved into its therapeutic applications beyond antimicrobial effects, including anti-inflammatory and anticancer properties, highlighting its versatility as a drug candidate .

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxy-naphthalene-1-carboxylic acid | Lacks carboxamidine group; different biological activity |

| 1-Methoxy-naphthalene-2-carboxamidine hydrochloride | Isomer with altered functional groups affecting reactivity |

These comparisons illustrate how structural variations impact biological activity and therapeutic potential.

Q & A

Q. What are the standard protocols for synthesizing 2-Methoxy-naphthalene-1-carboxamidine hydrochloride with high purity?

Synthesis typically involves multi-step organic reactions, including methoxylation and carboxamidine formation. Key steps include:

- Methoxylation : Introducing the methoxy group via nucleophilic substitution or coupling reactions under inert conditions.

- Carboxamidine Formation : Reacting with a nitrile intermediate followed by hydrochlorination. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensure high purity. Analytical validation via HPLC (≥95% purity) and elemental analysis is critical .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methoxy proton resonance at δ 3.8–4.1 ppm, aromatic protons at δ 6.9–8.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 247.1).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .

Q. What in vitro models are suitable for preliminary cytotoxicity assessment of this compound?

Use immortalized cell lines (e.g., HepG2, HEK293) for baseline cytotoxicity screening:

- MTT Assay : Measure mitochondrial activity after 24–48 hr exposure (IC calculation).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining. Include positive controls (e.g., cisplatin) and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across in vivo studies?

Contradictions often arise from variability in:

- Dose Metrics : Normalize exposure (mg/kg/day vs. ppm in feed) and consider bioavailability differences.

- Species-Specific Metabolism : Compare hepatic CYP450 activity (e.g., murine vs. human microsomes).

- Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization, blinding) to evaluate study quality. Meta-analyses should stratify by study design (e.g., cohort vs. case-control) .

Q. What experimental design considerations are critical for inhalation vs. oral exposure studies?

- Inhalation : Use whole-body exposure chambers with real-time aerosol monitoring (mass median aerodynamic diameter ≤2.5 µm). Control humidity (40–60%) to prevent hydrolysis.

- Oral : Administer via gavage with vehicle controls (e.g., carboxymethyl cellulose). Fasting periods (6–8 hr) standardize absorption. Both routes require terminal pharmacokinetic sampling (plasma/tissue at T) and histopathology (e.g., lung, liver) .

Q. What methodologies elucidate the compound’s role in enzyme inhibition or substrate interactions?

- Kinetic Assays : Use cytochrome c peroxidase (CcP) or CYP450 isoforms (e.g., CYP3A4) with UV-Vis monitoring (e.g., NADPH depletion at 340 nm).

- Docking Simulations : Molecular dynamics (AutoDock Vina) predict binding affinities to active sites. Validate with site-directed mutagenesis.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for inhibitor-enzyme complexes .

Methodological Best Practices

- Systematic Reviews : Follow PRISMA guidelines for literature screening (Figure C-2) and prioritize studies meeting Table B-1 inclusion criteria (e.g., hepatic/renal endpoints) .

- Data Aggregation : Use RevMan for meta-analyses, adjusting for heterogeneity (I statistic) and publication bias (funnel plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.